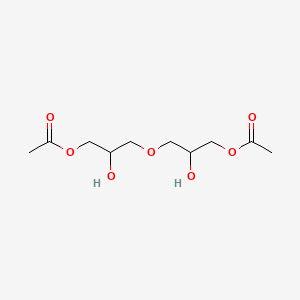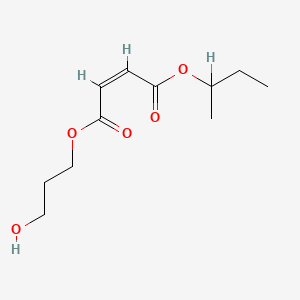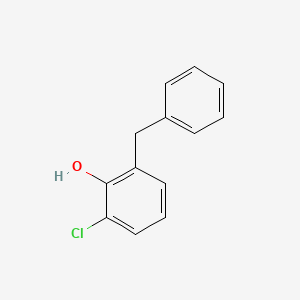
3,3'-Oxybis(2-hydroxypropyl) diacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3’-Oxybis(2-hydroxypropyl) diacetate is a chemical compound with the molecular formula C10H18O7 and a molecular weight of 250.24572 g/mol . It is known for its unique structure, which includes two hydroxypropyl groups connected by an oxygen bridge and esterified with acetic acid. This compound is used in various industrial and research applications due to its versatile chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-Oxybis(2-hydroxypropyl) diacetate typically involves the reaction of 3,3’-Oxybis(2-hydroxypropyl) with acetic anhydride under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In industrial settings, the production of 3,3’-Oxybis(2-hydroxypropyl) diacetate is scaled up using large reactors and continuous flow processes. The reactants are continuously fed into the reactor, and the product is continuously removed, allowing for efficient and high-yield production. The reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully controlled to optimize the yield and purity of the product.
化学反応の分析
Types of Reactions
3,3’-Oxybis(2-hydroxypropyl) diacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The ester groups can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions, often in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various esters and amides, depending on the nucleophile used.
科学的研究の応用
3,3’-Oxybis(2-hydroxypropyl) diacetate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of polymers, resins, and plasticizers due to its ability to impart flexibility and durability to materials.
作用機序
The mechanism of action of 3,3’-Oxybis(2-hydroxypropyl) diacetate involves its interaction with various molecular targets and pathways. The compound’s ester groups can undergo hydrolysis to release acetic acid and the corresponding alcohols, which can then participate in further biochemical reactions. The oxygen bridge in the molecule allows for unique interactions with enzymes and other proteins, influencing their activity and function.
類似化合物との比較
3,3’-Oxybis(2-hydroxypropyl) diacetate can be compared with other similar compounds, such as:
1,3-Dihydroxyacetone diacetate: Similar in structure but lacks the oxygen bridge.
2,2’-Oxybis(ethanol) diacetate: Contains an oxygen bridge but has different hydroxyalkyl groups.
Glycerol diacetate: Contains three hydroxyl groups esterified with acetic acid but lacks the oxygen bridge.
The uniqueness of 3,3’-Oxybis(2-hydroxypropyl) diacetate lies in its specific structure, which imparts distinct chemical and physical properties, making it valuable for various applications.
特性
CAS番号 |
93820-00-9 |
|---|---|
分子式 |
C10H18O7 |
分子量 |
250.25 g/mol |
IUPAC名 |
[3-(3-acetyloxy-2-hydroxypropoxy)-2-hydroxypropyl] acetate |
InChI |
InChI=1S/C10H18O7/c1-7(11)16-5-9(13)3-15-4-10(14)6-17-8(2)12/h9-10,13-14H,3-6H2,1-2H3 |
InChIキー |
WGYORETUYPJUNQ-UHFFFAOYSA-N |
正規SMILES |
CC(=O)OCC(COCC(COC(=O)C)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















